molecular formula C10H11NOS B13325909 7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one

7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B13325909
M. Wt: 193.27 g/mol
InChI Key: DIQQIUVHDVVLAE-UHFFFAOYSA-N
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Description

7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring. The presence of sulfur and nitrogen atoms in the thiazine ring imparts unique chemical properties to these compounds, making them of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method starts with 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as the starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazine ring can form coordination complexes with metal ions, which can influence enzymatic activities and other biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can affect cellular oxidative stress levels, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the ethyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

7-ethyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C10H11NOS/c1-2-7-3-4-8-9(5-7)13-6-10(12)11-8/h3-5H,2,6H2,1H3,(H,11,12)

InChI Key

DIQQIUVHDVVLAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)CS2

Origin of Product

United States

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